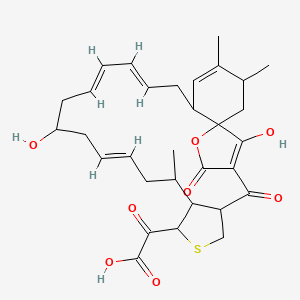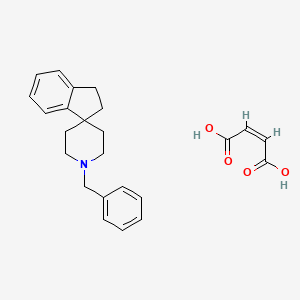
4-(Pyrrolidin-1-yl)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyrrolidin-1-yl)but-2-enoic acid” is a chemical compound with the IUPAC name (E)-4-(pyrrolidin-1-yl)but-2-enoic acid hydrochloride . It has a molecular weight of 191.66 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-(Pyrrolidin-1-yl)but-2-enoic acid”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, the synthetic route to obtain certain pyrrolidine derivatives starts with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield a compound that can be further reacted to yield the desired product .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-yl)but-2-enoic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “4-(Pyrrolidin-1-yl)but-2-enoic acid” and similar compounds often involve the use of heterocyclic scaffolds, many of which contain nitrogen . These reactions are not random, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-1-yl)but-2-enoic acid” is a powder at room temperature . It has a molecular weight of 191.66 .科学的研究の応用
Drug Discovery
The pyrrolidine ring, which is a part of the “4-pyrrolidin-1-ylbut-2-enoic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
Pyrrolones and pyrrolidinones, which include “4-pyrrolidin-1-ylbut-2-enoic acid”, are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, leading researchers to synthesize various pyrrolone and pyrrolidinone derivatives .
Antimicrobial Activity
Compounds with pyrrolone and pyrrolidinone moieties, like “4-pyrrolidin-1-ylbut-2-enoic acid”, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Activity
Pyrrolone and pyrrolidinone derivatives have been reported to exhibit anti-inflammatory activity . This suggests that “4-pyrrolidin-1-ylbut-2-enoic acid” could potentially be used in the development of anti-inflammatory drugs .
Anticancer Activity
Compounds with pyrrolone and pyrrolidinone moieties have been found to exhibit anticancer activity . This suggests that “4-pyrrolidin-1-ylbut-2-enoic acid” could potentially be used in the development of anticancer drugs .
Antidepressant Activity
Pyrrolone and pyrrolidinone derivatives have been reported to exhibit antidepressant activity . This suggests that “4-pyrrolidin-1-ylbut-2-enoic acid” could potentially be used in the development of antidepressant drugs .
Safety and Hazards
The safety information for “4-(Pyrrolidin-1-yl)but-2-enoic acid” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
将来の方向性
The future directions for “4-(Pyrrolidin-1-yl)but-2-enoic acid” and similar compounds lie in the field of drug discovery. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new molecules often starts by studying the binding conformation of existing compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
4-pyrrolidin-1-ylbut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h3-4H,1-2,5-7H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFIUBOAHQZQQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699417 |
Source


|
| Record name | 4-(Pyrrolidin-1-yl)but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848133-09-5 |
Source


|
| Record name | 4-(Pyrrolidin-1-yl)but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)


